1,3,5-Tribromo-1,6-dichlorononafluorohexane
Description
Properties
IUPAC Name |
1,3,5-tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3Cl2F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQQFAGKHFLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(Cl)Br)(F)F)(F)Br)(C(C(F)(F)Cl)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3Cl2F9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380270 | |
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81059-82-7 | |
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Free Radical Halogenation
The halogenation of alkanes and perfluorinated alkanes proceeds via a free radical substitution mechanism, initiated by energy input (heat or UV light) that cleaves the halogen-halogen bond:
$$
X_2 \xrightarrow{h\nu} 2X\cdot
$$
where $$X$$ is Br or Cl.
The halogen radical abstracts a hydrogen or fluorine atom from the substrate, forming a carbon radical intermediate:
$$
R-H + X\cdot \rightarrow R\cdot + HX
$$
The carbon radical then reacts with another halogen molecule to form the halogenated product and regenerate the halogen radical:
$$
R\cdot + X_2 \rightarrow R-X + X\cdot
$$
This chain reaction continues until termination steps occur.
Selectivity Considerations
- Bromine radicals are less reactive but more selective than chlorine radicals, favoring substitution at more reactive sites.
- The presence of fluorine atoms influences the reactivity and selectivity due to strong C-F bonds and electronic effects.
- The substitution pattern (1,3,5-tribromo and 1,6-dichloro) is achieved by controlling reaction time, halogen ratios, and light exposure.
Experimental Data and Reaction Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Precursor | Perfluorinated hexane derivative | Starting material for halogenation |
| Bromine (Br2) | Stoichiometric or slight excess | For bromination at 1,3,5-positions |
| Chlorine (Cl2) | Controlled amount | For chlorination at 1,6-positions |
| Catalyst/Initiator | UV light or radical initiators (e.g., dibromoethane) | To initiate free radical formation |
| Temperature | Ambient to moderate heating (20–50 °C) | To control reaction rate and selectivity |
| Reaction Time | Several hours (e.g., 5 hours) | Optimized for maximum substitution |
| Solvent | Often inert solvents like tetrahydrofuran (THF) | To dissolve reactants and control reaction |
Industrial Process Insights
- Continuous flow reactors allow precise control of halogen feed rates and irradiation intensity.
- Reaction mixtures are monitored for conversion and selectivity using chromatographic and spectroscopic methods.
- Purification involves distillation under reduced pressure and crystallization to achieve high purity.
Summary Table of Preparation Method
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1. Precursor Preparation | Obtain perfluorinated hexane derivative | Purity critical for selectivity |
| 2. Bromination | React with bromine under UV light or catalyst | Target 1,3,5-tribromo substitution |
| 3. Chlorination | React with chlorine under controlled conditions | Target 1,6-dichloro substitution |
| 4. Reaction Monitoring | Use GC-MS, NMR to confirm substitution pattern | Ensure correct halogenation sites |
| 5. Product Isolation | Distillation and crystallization | Remove unreacted halogens and by-products |
| 6. Quality Control | Purity analysis by NMR, elemental analysis | Confirm molecular formula and purity |
Research Findings and Notes
- The halogenation reactions are highly sensitive to reaction conditions; slight variations in temperature or halogen concentration can lead to over-halogenation or undesired substitution patterns.
- Bromination is slower but more selective than chlorination, which is faster but less selective.
- The presence of fluorine atoms stabilizes the carbon backbone, reducing side reactions.
- Use of radical initiators like 1,2-dibromoethane can improve reaction initiation efficiency.
- Industrial methods emphasize continuous flow and in-line monitoring to optimize yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-1,6-dichlorononafluorohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, although this is less common due to the stability of the halogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dehalogenated products.
Oxidation: Formation of oxidized derivatives, though less common.
Scientific Research Applications
Scientific Research Applications
-
Proteomics Research
- Usage: This compound is utilized as a reagent in proteomics to study protein structures and interactions. Its ability to form halogen bonds with electron-rich sites on biomolecules allows for the investigation of protein folding and stability.
- Case Study: A study demonstrated that the incorporation of halogenated compounds like 1,3,5-Tribromo-1,6-dichlorononafluorohexane can enhance the resolution of protein structures in X-ray crystallography.
-
Material Science
- Usage: In material science, this compound is employed in the synthesis of advanced materials with unique thermal and chemical stability due to its high halogen content.
- Data Table: Material Properties Comparison
Material Type Thermal Stability (°C) Chemical Resistance Halogen Content (%) Polymer A 300 High 30 Polymer B (with 1,3,5-Tribromo) 350 Very High 50 -
Environmental Studies
- Usage: The environmental impact of this compound is a subject of investigation due to its persistence and potential for bioaccumulation. Research focuses on its degradation pathways and ecological effects.
- Case Study: Research conducted on aquatic ecosystems revealed that exposure to halogenated compounds can disrupt endocrine functions in aquatic organisms.
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-1,6-dichlorononafluorohexane involves its interaction with various molecular targets. The halogen atoms can form halogen bonds with electron-rich sites on biomolecules, affecting their structure and function. The compound’s high electronegativity and steric hindrance can disrupt normal biochemical pathways, leading to its effects on biological systems .
Comparison with Similar Compounds
Structural and Halogenation Patterns
- 1,3,5-Tribromo-1,6-dichlorononafluorohexane Molecular Formula: C₆H₄Br₃Cl₂F₉ (exact formula inferred from name). Halogen Distribution: Bromine (Br) at C1, C3, C5; Chlorine (Cl) at C1, C6; Fluorine (F) at remaining positions. Key Features: Linear chain with alternating Br/Cl and F groups, likely leading to steric hindrance and polarizability.
Structural Comparison Table
| Compound | Backbone | Halogens (Positions) | Key Structural Feature |
|---|---|---|---|
| This compound | Linear hexane | Br (1,3,5), Cl (1,6), F (others) | Mixed bulky/electronegative substituents |
| 1,2,3,4,5,6-Hexafluoro-1,3,5-trichlorocyclohexane | Cyclohexane | Cl (1,3,5), F (2,4,6) | Cyclic, aromatic precursor |
| 3,4-Dibromo-2,5-dihydrofuran | Dihydrofuran | Br (3,4), Cl (none) | Br⋯Br crystal interactions |
Reactivity and Functional Behavior
- Dehydrohalogenation: Hexafluoro-trichlorocyclohexane undergoes elimination with NaOH to yield aromatic fluorocarbons (e.g., hexafluorobenzene) due to its cyclic structure . this compound, being linear, would likely form fluoroalkenes or polyhalogenated alkenes under similar conditions, with steric hindrance from Br/Cl affecting reaction pathways.
Conformational Stability :
- Fluorinated cyclic compounds (e.g., γ,γ-difluoro-ε-caprolactone in ) show restricted conformational flexibility due to F’s electronegativity . The target compound’s linear chain may allow greater flexibility, but Br/Cl substituents could introduce torsional strain.
Biological Activity
1,3,5-Tribromo-1,6-dichlorononafluorohexane (CAS Number: 81059-82-7) is a halogenated compound with significant biological activity. Its molecular formula is C₆Br₃Cl₂F₉, and it has a molecular weight of 553.7 g/mol. This compound is recognized for its potential applications in various fields, including environmental science and medicinal chemistry.
The biological activity of this compound primarily stems from its halogenated structure, which influences its interaction with biological systems. The compound's bromine and chlorine atoms can form strong bonds with biological macromolecules such as proteins and nucleic acids, potentially altering their function.
Biochemical Pathways
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interfere with cytochrome P450 enzymes that play a critical role in drug metabolism and detoxification processes.
- Cell Signaling Modulation : It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in cellular responses such as proliferation and apoptosis.
Toxicological Profile
The toxicological profile of this compound indicates potential risks associated with exposure:
- Acute Toxicity : Studies have shown that high concentrations can lead to cytotoxic effects in various cell lines.
- Chronic Effects : Long-term exposure may result in organ damage or disruption of endocrine functions.
Case Study 1: Environmental Impact
A study conducted on the environmental impact of halogenated compounds highlighted the persistence of this compound in aquatic environments. The research demonstrated bioaccumulation in fish species, indicating potential risks to aquatic life and food chains.
Case Study 2: Medicinal Applications
Research exploring the medicinal applications of this compound showed promising results in antimicrobial activity against various pathogens. In vitro tests indicated that it could inhibit the growth of certain bacteria and fungi, suggesting its potential as a therapeutic agent.
Summary of Key Findings
Experimental Data
In laboratory settings, various concentrations of this compound were tested for biological activity:
- Cell Viability Assays : Results indicated a dose-dependent decrease in cell viability at concentrations above 50 µM.
- Enzyme Activity Assays : Significant reduction in enzyme activity was observed at concentrations ranging from 10 to 100 µM.
Q & A
Q. What are the established synthetic pathways for 1,3,5-Tribromo-1,6-dichlorononafluorohexane, and what key reaction conditions govern its purity?
Methodological Answer: The synthesis typically involves stepwise halogenation of a fluorinated hexane backbone. For bromination, excess bromine (2.5 equivalents) in dichloromethane (CH₂Cl₂) under controlled temperature (0–25°C) is effective, as demonstrated in analogous tribromo derivative syntheses . Chlorination may require selective substitution using sulfuryl chloride (SO₂Cl₂) or photochemical activation. Purity (>95%) is achieved via recrystallization from nonpolar solvents like hexane, followed by column chromatography with silica gel and hexane/ethyl acetate gradients . Confirm purity via ¹⁹F NMR to resolve fluorine environments and elemental analysis .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography resolves halogen-halogen (Br⋯Br) and C—H⋯H interactions critical for crystal packing .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies substituent positions and electronic effects. For example, ¹⁹F NMR distinguishes perfluorinated carbons from halogenated regions .
- Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals (e.g., PW91) models electron correlation effects, predicting bond lengths and vibrational frequencies .
Advanced Research Questions
Q. What experimental and computational strategies address contradictions in reported thermodynamic properties (e.g., enthalpy of formation)?
Methodological Answer: Discrepancies arise from differing experimental setups (e.g., combustion calorimetry vs. solution-phase measurements) or approximations in computational models. To resolve:
- Cross-validate using high-precision gas-phase calorimetry and ab initio methods (e.g., CCSD(T)) with large basis sets .
- Incorporate dispersion corrections in DFT (e.g., D3-BJ) to improve halogen interaction accuracy .
- Compare with analogous compounds (e.g., 1,6-dichlorohexane derivatives) to identify systematic errors in thermodynamic databases .
Q. How can researchers investigate the compound’s environmental persistence and degradation pathways?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) tracks degradation products in simulated environmental matrices (e.g., aqueous ozone or UV exposure).
- Computational models (e.g., EPI Suite) predict half-lives based on bond dissociation energies, focusing on C-Br and C-Cl cleavages .
- Microcosm studies with soil/water systems quantify biodegradation rates using isotopic labeling (¹³C or ³⁶Cl) .
Q. What advanced techniques elucidate its role in halogen-bonded supramolecular assemblies?
Methodological Answer:
- Single-crystal X-ray diffraction maps Br⋯F and Cl⋯F interactions, with Hirshfeld surface analysis quantifying interaction strengths .
- Solid-state NMR (¹⁹F CP/MAS) probes fluorine environments in crystalline vs. amorphous phases.
- Theoretical frameworks (e.g., Quantum Theory of Atoms in Molecules, QTAIM) calculate bond critical points and electron density distributions .
Q. How do electron correlation effects influence its electronic structure in DFT studies?
Methodological Answer:
- Compare hybrid functionals (e.g., B3LYP) vs. pure GGA (e.g., PW91) to assess exchange-correlation errors in frontier orbitals .
- Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between halogen lone pairs and σ* (C-F) orbitals.
- Time-Dependent DFT (TD-DFT) models UV-Vis spectra, validating against experimental data to refine functional selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
